2-Hydroxy-5-octylbenzamide
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Overview
Description
2-Hydroxy-5-octylbenzamide is an organic compound that belongs to the class of benzamides It features a benzene ring substituted with a hydroxyl group at the second position and an octyl group at the fifth position, along with an amide functional group
Preparation Methods
The synthesis of 2-Hydroxy-5-octylbenzamide can be achieved through several methods. One common approach involves the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, and highly efficient. Another method involves the use of the Reimer-Tiemann reaction, where β-naphthol is reacted with chloroform and sodium hydroxide to produce the desired benzamide derivative .
Chemical Reactions Analysis
2-Hydroxy-5-octylbenzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions: Reagents like potassium permanganate (KMnO4) for oxidation, lithium aluminum hydride (LiAlH4) for reduction, and various electrophiles for substitution reactions are commonly used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines.
Scientific Research Applications
2-Hydroxy-5-octylbenzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It can be used in the production of polymers, resins, and other industrial materials.
Mechanism of Action
The mechanism of action of 2-Hydroxy-5-octylbenzamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, while the amide group can interact with various enzymes and receptors. These interactions can modulate biological activities, such as enzyme inhibition or receptor activation .
Comparison with Similar Compounds
2-Hydroxy-5-octylbenzamide can be compared with other benzamide derivatives, such as:
2-Hydroxy-5-methylbenzamide: Similar structure but with a methyl group instead of an octyl group.
2-Hydroxy-5-ethylbenzamide: Similar structure but with an ethyl group instead of an octyl group.
2-Hydroxy-5-propylbenzamide: Similar structure but with a propyl group instead of an octyl group.
The uniqueness of this compound lies in its longer alkyl chain, which can influence its solubility, hydrophobicity, and overall chemical behavior compared to its shorter-chain analogs.
Properties
CAS No. |
62529-22-0 |
---|---|
Molecular Formula |
C15H23NO2 |
Molecular Weight |
249.35 g/mol |
IUPAC Name |
2-hydroxy-5-octylbenzamide |
InChI |
InChI=1S/C15H23NO2/c1-2-3-4-5-6-7-8-12-9-10-14(17)13(11-12)15(16)18/h9-11,17H,2-8H2,1H3,(H2,16,18) |
InChI Key |
VMMAIQZVLOSLLB-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC1=CC(=C(C=C1)O)C(=O)N |
Origin of Product |
United States |
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